tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxolane ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new carbamate or amide derivatives.
Scientific Research Applications
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(oxolan-2-ylmethyl)-N-(morpholin-4-yl)carbamate
- Tert-butyl N-(oxolan-2-ylmethyl)-N-(pyrrolidin-4-yl)carbamate
- Tert-butyl N-(oxolan-2-ylmethyl)-N-(azepan-4-yl)carbamate
Uniqueness
Tert-butyl N-(oxolan-2-ylmethyl)-N-(piperidin-4-yl)carbamate is unique due to the presence of both an oxolane ring and a piperidine ring in its structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the tert-butyl group also enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(oxolan-2-ylmethyl)-N-piperidin-4-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17(11-13-5-4-10-19-13)12-6-8-16-9-7-12/h12-13,16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBQFEKVHILSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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